molecular formula C17H23N3O2S B4757875 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B4757875
M. Wt: 333.5 g/mol
InChI Key: OZHGWFRMYFQIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

The compound 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and could potentially be used as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. The compound also inhibits the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer development. Additionally, the compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. The compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potential use in cancer research. The compound has anti-cancer properties and could potentially be used as a chemotherapeutic agent. Additionally, the compound has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels and potential side effects of the compound.

Future Directions

For the use of this compound include the development of new cancer treatments, the treatment of neurodegenerative disorders, and further studies on its toxicity levels and potential side effects.

properties

IUPAC Name

4-(2,5-dimethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11(2)16-19-20-17(23-16)18-15(21)6-5-9-22-14-10-12(3)7-8-13(14)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHGWFRMYFQIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.